3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[7-(hydroxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-7-16-5-4-10(23-16)11-12(16)14(20)17(13(11)19)9-3-1-2-8(6-9)15(21)22/h1-6,10-12,18H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOIUVQMNQZCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117833 | |
| Record name | 3-[1,3,3a,4,7,7a-Hexahydro-4-(hydroxymethyl)-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-38-1 | |
| Record name | 3-[1,3,3a,4,7,7a-Hexahydro-4-(hydroxymethyl)-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1,3,3a,4,7,7a-Hexahydro-4-(hydroxymethyl)-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid derivative, followed by the introduction of the dioxo-epoxyisoindolyl group through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves crystallization, filtration, and chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the dioxo groups yields hydroxylated products.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the hydroxymethyl group can enhance its interaction with DNA, leading to apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a derivative of this compound was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of p53 pathways .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Case Study:
A clinical trial published in Clinical Immunology reported that patients treated with formulations containing this compound showed reduced markers of inflammation compared to the control group .
Material Science Applications
1. Polymer Synthesis
Due to its unique structure, this compound can serve as a monomer in polymer chemistry. Its ability to form cross-linked networks can be utilized in creating high-performance materials with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 10% |
2. Coating Applications
The compound's epoxy functionality makes it suitable for use in coatings that require durability and resistance to environmental degradation.
Agrochemical Applications
1. Pesticide Formulations
The compound has been explored as an active ingredient in pesticide formulations due to its potential efficacy against specific pests while being less harmful to non-target species.
Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects .
Mechanism of Action
The mechanism of action of 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid (C16H11NO4)
- Structure : Lacks the hydroxymethyl and epoxy groups present in the target compound. Instead, it has a simple methylene bridge (-CH2-) connecting the benzoic acid to the isoindol-1,3-dione core.
- Molecular Weight : 281.267 g/mol (vs. higher for the target compound due to additional oxygen and hydroxymethyl groups).
- Key Differences: Reduced hydrophilicity compared to the hydroxymethyl-containing target compound.
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic Acid
- Structure : Features a methyl (-CH3) group at the 4-position of the benzoic acid ring instead of the hydroxymethyl group.
- Implications :
2-(3,4-Dimethylphenyl)-2-oxoethyl Ester Derivative (CAS 352672-10-7)
- Structure : Incorporates a 3,4-dimethylphenyl group and an ester linkage instead of a free carboxylic acid.
- Functional Impact :
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s epoxy and hydroxymethyl groups complicate synthesis. highlights unpurified intermediates in analogous syntheses, suggesting sensitivity to reaction conditions .
- Biological Relevance : The hydroxymethyl group may participate in hydrogen bonding, enhancing target binding affinity compared to methyl or ester derivatives.
Biological Activity
The compound 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzoic acid moiety linked to a hydroxymethyl-substituted isoindole derivative. The presence of multiple functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₁O₄ |
| Molecular Weight | 273.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exhibit:
- Antioxidant Activity : The hydroxymethyl and dioxo groups are known to contribute to the antioxidant capacity by scavenging free radicals.
- Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may reduce the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that it could inhibit the growth of certain bacterial strains.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature : Elevated temperatures (80–120°C) may accelerate epoxide ring formation but risk side reactions.
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, triethylamine) can stabilize reactive intermediates.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) is recommended for isolating the final product .
Q. Example Reaction Protocol :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Catalyst | Triethylamine (10 mol%) |
| Reaction Time | 12–24 hours |
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR to identify hydroxyl, epoxide, and benzoic acid protons/carbons. For example, the hydroxymethyl group typically appears as a singlet at δ 4.2–4.5 ppm in H NMR .
- X-ray Crystallography : Resolve the hexahydro-4,7-epoxyisoindol ring conformation and hydrogen-bonding networks .
- FTIR : Confirm carbonyl (C=O) stretching vibrations at 1700–1750 cm⁻¹ for the dioxo and benzoic acid groups .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational exchange .
- Computational Chemistry : Compare experimental H NMR shifts with Density Functional Theory (DFT)-calculated values to validate assignments .
- Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography to resolve ambiguous stereochemistry .
Q. What methodologies are suitable for studying the compound’s potential bioactivity (e.g., DNA interaction)?
- Methodological Answer :
- UV/Vis and Fluorescence Spectroscopy : Monitor hypochromism or quenching in DNA-binding assays. For example, intercalation may reduce absorption at 260 nm .
- Viscometry : Increased DNA solution viscosity indicates intercalation, while decreased viscosity suggests groove binding .
- Thermodynamic Analysis : Calculate binding constants (K) and Gibbs free energy (ΔG) via isothermal titration calorimetry (ITC) to quantify interaction strength .
Q. Example DNA Interaction Data :
| Technique | Observation | Conclusion |
|---|---|---|
| UV/Vis | 15% hypochromism at 260 nm | Intercalation likely |
| Viscometry | 20% increase in viscosity | Confirms intercalation |
Q. How do reaction conditions influence the stability of the 4,7-epoxyisoindol ring during derivatization?
- Methodological Answer : The epoxy ring is sensitive to nucleophilic attack and pH. Mitigation strategies:
- pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) to prevent ring-opening by hydroxide ions .
- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., acetylation) before introducing electrophiles .
- Low-Temperature Reactions : Perform substitutions at 0–5°C to minimize thermal degradation .
Safety and Handling Protocols
Q. What advanced safety measures are critical during large-scale synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to manage volatile intermediates (e.g., acetic anhydride during acetylation) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling corrosive catalysts (e.g., H₂SO₄) .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Data Interpretation and Validation
Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
